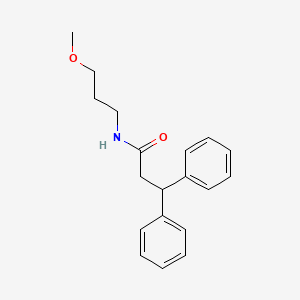![molecular formula C22H24N4O4S B11018392 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11018392.png)
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . This compound features two indole moieties, which are known for their aromaticity and biological relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The specific synthesis of this compound may involve:
Formation of the indole core: Using phenylhydrazine and an appropriate aldehyde or ketone.
Functionalization: Introducing the methoxy and methylsulfonyl groups through electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves automated synthesis using flow chemistry techniques. These methods allow for precise control over reaction conditions, leading to higher yields and purity. The use of continuous flow reactors can also facilitate the scale-up of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form indole-2,3-diones.
Reduction: Reduction of the nitro groups (if present) to amines.
Substitution: Electrophilic substitution reactions on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Corresponding amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with various molecular targets. The indole moieties can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways . The compound’s methoxy and methylsulfonyl groups may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents.
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure.
Tryptophan: An essential amino acid with an indole moiety.
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is unique due to its dual indole structure and specific functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H24N4O4S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[4-(methanesulfonamido)indol-1-yl]-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H24N4O4S/c1-30-21-8-4-7-20-17(21)10-12-25(20)14-11-23-22(27)15-26-13-9-16-18(24-31(2,28)29)5-3-6-19(16)26/h3-10,12-13,24H,11,14-15H2,1-2H3,(H,23,27) |
InChI Key |
JIYXYOJOXUFPIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CN3C=CC4=C(C=CC=C43)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11018312.png)
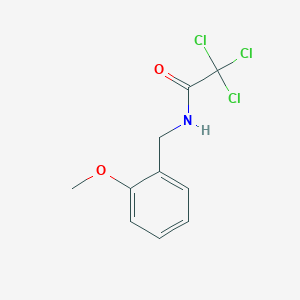
![Ethyl 4-[(2-phenylquinolin-4-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11018339.png)
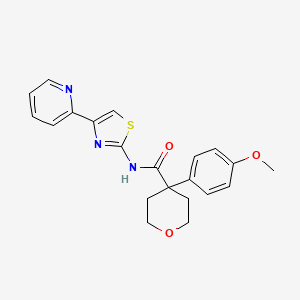
![(S)-{[4-(4-Oxo-4H-quinazolin-3-ylmethyl)-cyclohexanecarbonyl]-amino}-phenyl-acetic acid](/img/structure/B11018347.png)
![trans-N-(2,4-difluorophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11018353.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11018354.png)
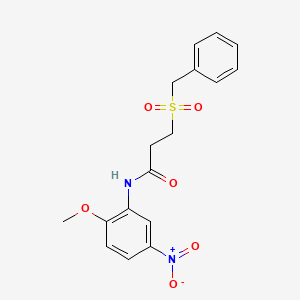
![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11018365.png)
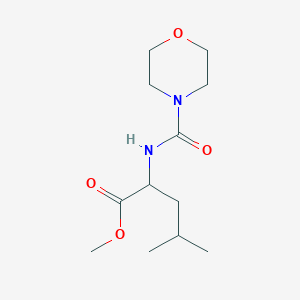
![2-(4-chloro-1H-indol-1-yl)-1-[2-(pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B11018371.png)
![2-[(2,4-Difluorophenyl)carbamoyl]phenyl acetate](/img/structure/B11018373.png)
